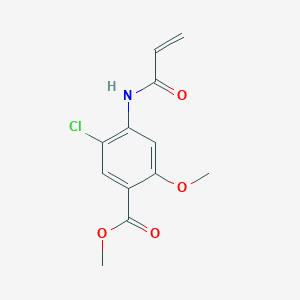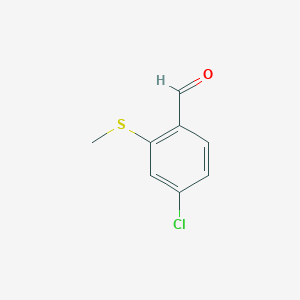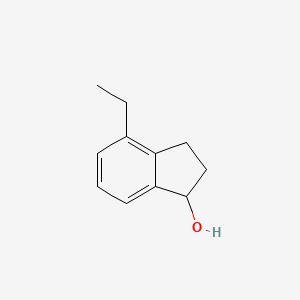
methyl 5-chloro-2-methoxy-4-(prop-2-enoylamino)benzoate
Übersicht
Beschreibung
methyl 5-chloro-2-methoxy-4-(prop-2-enoylamino)benzoate: is an organic compound with the molecular formula C11H12ClNO4 It is a derivative of benzoic acid and is characterized by the presence of a chloro group, a methoxy group, and an acryloylamino group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-2-methoxy-4-(prop-2-enoylamino)benzoate typically involves the following steps:
Esterification: The starting material, 4-chloro-2-methoxybenzoic acid, is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 4-chloro-2-methoxybenzoate.
Acryloylation: The ester is then reacted with acryloyl chloride in the presence of a base such as triethylamine to introduce the acryloylamino group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: methyl 5-chloro-2-methoxy-4-(prop-2-enoylamino)benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the compound can be substituted by nucleophiles like amines or thiols under appropriate conditions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thio derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: methyl 5-chloro-2-methoxy-4-(prop-2-enoylamino)benzoate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a model compound in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its derivatives are explored for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and coatings. It is also utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 5-chloro-2-methoxy-4-(prop-2-enoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acryloylamino group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-Acetylamino-5-chloro-2-methoxybenzoate: Similar structure but with an acetylamino group instead of an acryloylamino group.
Methyl 4-Amino-5-chloro-2-methoxybenzoate: Lacks the acryloyl group, having an amino group instead.
Methyl 4-Chloro-2-methoxybenzoate: Lacks both the acryloylamino and amino groups.
Uniqueness: methyl 5-chloro-2-methoxy-4-(prop-2-enoylamino)benzoate is unique due to the presence of the acryloylamino group, which imparts distinct chemical reactivity and biological activity. This group allows the compound to participate in specific reactions and interactions that are not possible with its analogs.
Eigenschaften
Molekularformel |
C12H12ClNO4 |
|---|---|
Molekulargewicht |
269.68 g/mol |
IUPAC-Name |
methyl 5-chloro-2-methoxy-4-(prop-2-enoylamino)benzoate |
InChI |
InChI=1S/C12H12ClNO4/c1-4-11(15)14-9-6-10(17-2)7(5-8(9)13)12(16)18-3/h4-6H,1H2,2-3H3,(H,14,15) |
InChI-Schlüssel |
XYEWNZMEVLICNF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C=C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-2-[(trimethylsilyl)sulfanyl]-1H-imidazole](/img/structure/B8683617.png)







![N-{4-[(6-Chloropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B8683661.png)


